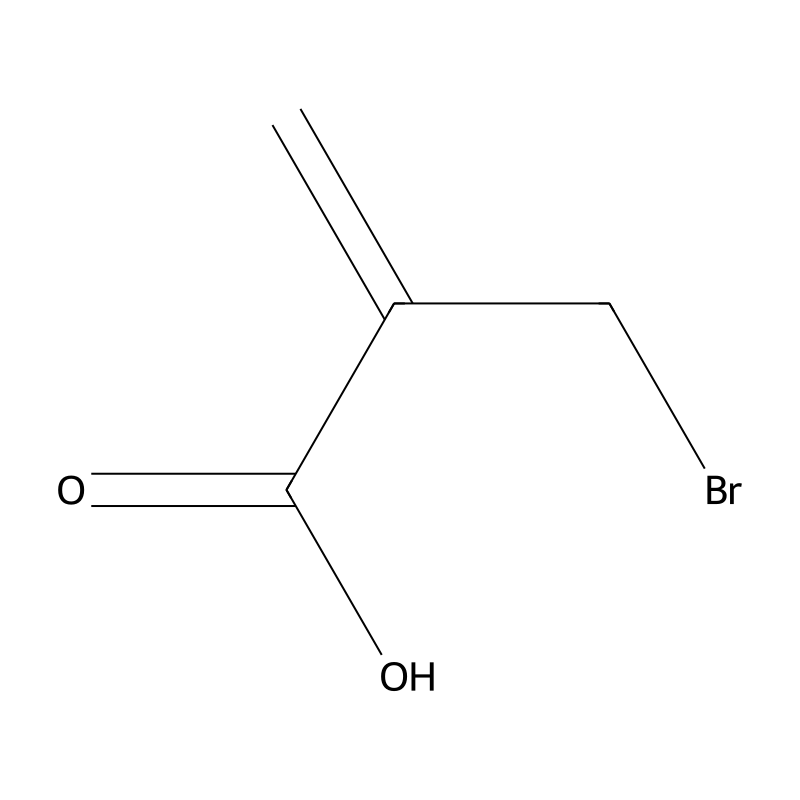2-(Bromomethyl)acrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Functionalized Polymers:
-BMA is a valuable building block for the synthesis of diverse functionalized polymers. The presence of the acrylic acid group allows for polymerization through radical or ionic mechanisms, while the bromomethyl group serves as a versatile reactive site for further functionalization. This enables the creation of polymers with tailored properties for specific applications, such as:
- Biocompatible polymers for drug delivery: By attaching biocompatible moieties to the bromomethyl group, researchers can develop polymers suitable for encapsulating and delivering drugs within the body [].
- Functional hydrogels for tissue engineering: The reactive nature of the bromomethyl group allows for the incorporation of various functional groups into the polymer backbone, leading to hydrogels with desirable properties for tissue engineering applications [].
- Conductive polymers for electronic devices: 2-BMA can be copolymerized with other monomers to create conjugated polymers with enhanced electrical conductivity, finding use in organic electronics [].
Cross-linking Agent for Biomolecules:
Due to its ability to react with various functional groups, 2-BMA can be used as a cross-linking agent for biomolecules like proteins and nucleic acids. This cross-linking process can:
- Improve the stability and functionality of biomolecules: Cross-linking can enhance the stability of biomolecules against harsh environmental conditions or enzymatic degradation [].
- Create bioconjugates with specific properties: By attaching different functionalities to the bromomethyl group before cross-linking, researchers can create bioconjugates with tailored properties for various applications [].
Michael Addition Reactions:
-BMA readily undergoes Michael addition reactions, where a nucleophile reacts with the electron-deficient carbon-carbon double bond. This reaction allows for the conjugation of various functionalities to the molecule, enabling its use in:
- Synthesis of bioactive compounds: By attaching specific functional groups through Michael addition, researchers can create novel molecules with potential therapeutic applications [].
- Development of new materials: Michael addition reactions with various starting materials can lead to the formation of new materials with diverse properties for various technological applications [].
2-(Bromomethyl)acrylic acid is an organic compound with the molecular formula CHBrO and a CAS number of 72707-66-5. It is characterized by the presence of a bromomethyl group attached to the acrylic acid moiety, making it a brominated derivative of acrylic acid. This compound is recognized for its reactivity due to the bromine atom, which can participate in various
2-(Bromomethyl)acrylic acid can be a corrosive and irritant compound.
- Skin and eye contact: Can cause irritation and burns.
- Inhalation: May irritate the respiratory tract.
- Ingestion: Can cause gastrointestinal irritation.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
- Formation of α-Methylene-Butyrolactones: This compound reacts with aldehydes and ketones to form α-methylene-butyrolactones, which are significant in organic synthesis .
- Cyclization Reactions: It can react with carbodiimides under mild conditions to produce 1,3-disubstituted-5-methylene-6H-pyrimidine derivatives, showcasing its utility in synthesizing complex molecules .
Several methods have been developed for synthesizing 2-(Bromomethyl)acrylic acid:
- Direct Bromination: Acrylic acid can be brominated using bromine or other brominating agents to introduce the bromomethyl group.
- Reactions with Carbonyl Compounds: The compound can be synthesized through reactions involving carbonyl compounds and other intermediates under controlled conditions .
- Use of Indium Promoters: Recent methods have employed indium-promoted reactions to enhance yields and selectivity in forming α-methylene-γ-lactones from this compound .
2-(Bromomethyl)acrylic acid has several applications:
- Synthesis of Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
- Polymer Chemistry: The compound is used in polymerization processes to create functionalized polymers with specific properties.
- Organic Synthesis: It acts as a versatile intermediate for synthesizing other organic compounds due to its reactive functional groups .
Interaction studies involving 2-(Bromomethyl)acrylic acid often focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety profiles. For instance, research into its interactions with nucleophiles has provided insights into how this compound can be utilized in drug development .
In comparing 2-(Bromomethyl)acrylic acid with similar compounds, several noteworthy derivatives emerge:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(bromomethyl)acrylate | CHBrO | Ester derivative; used in polymerization |
| 2-Bromoethyl acrylate | CHBrO | Contains an ethyl group; different reactivity |
| Acrylic Acid | CHO | No halogen; simpler structure |
Uniqueness of 2-(Bromomethyl)acrylic Acid: The presence of the bromomethyl group distinguishes it from other acrylic acid derivatives. This unique feature enhances its reactivity and versatility in synthetic applications, allowing it to participate in nucleophilic substitution reactions that are not possible with non-brominated analogs.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








